3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride
Description
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS No. 1496484-90-2) is a sulfonyl chloride derivative featuring a 4-chloro-2-methylphenoxy group linked to a propane-sulfonyl chloride backbone. Its molecular formula is C₁₀H₁₂Cl₂O₃S, with a molecular weight of 283.17 g/mol . The compound is classified as an organic building block, primarily used in research and development for synthesizing sulfonamide derivatives or other reactive intermediates.
Properties
Molecular Formula |
C10H12Cl2O3S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8-7-9(11)3-4-10(8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ZGQSNRQMRMZWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The chlorinated methylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and electrophiles (e.g., nitronium ion) are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Halogenated Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. Additionally, the chlorinated methylphenoxy group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Structural Features |
|---|---|---|---|---|
| 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride | 1496484-90-2 | C₁₀H₁₂Cl₂O₃S | Sulfonyl chloride | Propane linker, sulfonyl chloride group |
| MCPA (4-Chloro-2-methylphenoxyacetic acid) | 94-74-6 | C₉H₉ClO₃ | Carboxylic acid | Ethane linker, acetic acid group |
| MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) | 94-81-5 | C₁₁H₁₃ClO₃ | Carboxylic acid | Butane linker, butyric acid group |
| 2-(4-Chloro-2-Methylphenoxy)Propionic Acid | Not provided | C₁₀H₁₁ClO₃ | Carboxylic acid | Propane linker, propionic acid group |
Physicochemical Properties
| Property | 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride | MCPA | MCPB |
|---|---|---|---|
| Molecular Weight (g/mol) | 283.17 | 200.62 | 228.65 |
| Chlorine Atoms | 2 | 1 | 1 |
| Stability | Moisture-sensitive | Stable | Stable |
| Storage Conditions | Cool, dry environment | Ambient | Ambient |
Hazard Profiles
Key Research Findings
- Synthetic Utility : The sulfonyl chloride’s reactivity makes it valuable for constructing sulfonamide-based pharmaceuticals or agrochemicals, contrasting with MCPA/MCPB’s direct herbicidal action .
- Discontinuation Note: A variant of the sulfonyl chloride (CAS 68978-27-8) was discontinued, suggesting supply-chain challenges or reformulation needs .
Biological Activity
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a sulfonyl chloride functional group, which allows it to act as a versatile electrophilic reagent in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClO₃S
- Molecular Weight : 283.17 g/mol
- CAS Number : 1496484-90-2
- Purity : Typically around 98% .
The compound's unique structure includes a chloro-substituted aromatic ring, which is crucial for its reactivity and interaction with biological targets. The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophiles, making it a valuable intermediate in the synthesis of various bioactive molecules.
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory processes. For example, it may inhibit certain proteases that play a role in cytokine signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
- Cellular Interaction : Interaction studies have demonstrated that the compound can bind to cellular receptors, influencing cellular signaling pathways and potentially altering cell proliferation and apoptosis .
Case Studies
- Inhibition of TNF-alpha Converting Enzyme (TACE) :
-
Synthesis of Antimicrobial Agents :
- Research has shown that derivatives of sulfonyl chlorides can be synthesized to create novel antimicrobial agents. These compounds demonstrated significant activity against Gram-positive bacteria, suggesting that 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride could be further modified for enhanced efficacy .
Applications in Medicinal Chemistry
The versatility of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride makes it an attractive candidate for various applications:
- Drug Development : As an electrophilic reagent, it can be utilized in the synthesis of complex pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
- Research Tool : The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and cellular signaling pathways.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
